

# A Comparative Analysis of $\beta$ -Lactam Antibiotics for Outpatient Parenteral Antimicrobial Therapy (OPAT)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3,3-Diethyl-4-oxoazetidin-2-yl propionate*

Cat. No.: B178407

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Outpatient Parenteral Antimicrobial Therapy (OPAT) has become a cornerstone in the management of moderate-to-severe infections, offering a safe and cost-effective alternative to prolonged hospitalization. Within the OPAT setting,  $\beta$ -lactam antibiotics are frequently utilized due to their broad spectrum of activity and established efficacy. This guide provides a comparative analysis of the efficacy of commonly used  $\beta$ -lactam antibiotics in OPAT, supported by experimental data from recent studies.

## Executive Summary

This guide compares the efficacy of four key  $\beta$ -lactam antibiotics used in OPAT: cefazolin, ceftriaxone, ertapenem, and oxacillin. The analysis is based on a retrospective review of patient outcomes, focusing on treatment success rates, 30-day all-cause readmission rates, and the incidence of adverse drug events (ADEs).

Overall, ceftriaxone and ertapenem demonstrated higher treatment success rates compared to cefazolin and oxacillin.<sup>[1][2]</sup> While 30-day readmission rates were similar across all four antibiotics, oxacillin was associated with a significantly higher rate of adverse drug events leading to antibiotic switches.<sup>[1][2]</sup> For specific infections, such as those caused by methicillin-susceptible *Staphylococcus aureus* (MSSA), studies have shown comparable favorable clinical

outcomes between cefazolin and ceftriaxone.<sup>[3]</sup> Carbapenems, particularly ertapenem, have shown high clinical and microbiological success rates in OPAT and have been found to be comparable or superior to other  $\beta$ -lactams like piperacillin/tazobactam, cefazolin, and oxacillin for various infections.<sup>[4][5]</sup>

## Data Presentation: Quantitative Comparison of $\beta$ -Lactam Efficacy in OPAT

The following tables summarize the key efficacy and safety outcomes from a large retrospective study comparing cefazolin, ceftriaxone, ertapenem, and oxacillin in an OPAT setting.<sup>[1][2]</sup>

Table 1: Treatment Success and 30-Day Readmission Rates

| Antibiotic  | Number of Patients (n) | Treatment Success Rate (%) | 30-Day All-Cause Readmission Rate (%) |
|-------------|------------------------|----------------------------|---------------------------------------|
| Cefazolin   | 38                     | 61%                        | 21%                                   |
| Ceftriaxone | 104                    | 81%                        | 14%                                   |
| Ertapenem   | 128                    | 73%                        | 20%                                   |
| Oxacillin   | 130                    | 58%                        | 15%                                   |
| P-value     | <0.001                 | 0.46                       |                                       |

Table 2: Adverse Drug Event (ADE) Rates

| Antibiotic  | ADE Rate (per 1000 OPAT days) |
|-------------|-------------------------------|
| Cefazolin   | 2.0                           |
| Ceftriaxone | 1.5                           |
| Ertapenem   | 2.9                           |
| Oxacillin   | 8.4                           |
| P-value     | <0.001                        |

## Experimental Protocols

The data presented in this guide is primarily derived from a retrospective cohort study conducted at Tufts Medical Center.[\[1\]](#)[\[2\]](#)

**Study Design:** A retrospective review of all adult patients discharged from Tufts Medical Center between January 2009 and June 2013 on one of the four study antibiotics (cefazolin, ceftriaxone, ertapenem, or oxacillin) for OPAT.

**Inclusion Criteria:**

- Adult patients (aged 18 years or older).
- Discharged on OPAT with cefazolin, ceftriaxone, ertapenem, or oxacillin.
- Monitored by the Tufts OPAT program.

**Exclusion Criteria:**

- Patients who initiated intravenous antibiotics as outpatients.
- Patients prescribed intravenous antibiotics for chronic suppression.
- Receipt of a parenteral antibiotic other than or in addition to the study antibiotics.
- Planned readmission within 30 days.
- Infections with *Pseudomonas*, MRSA, or VRE.

- Patients not monitored in the Tufts OPAT program or with no interaction with Tufts MC after discharge.

**Data Collection:** Data was collected through a retrospective chart review. The primary outcomes measured were treatment success, 30-day all-cause readmission, and antibiotic switch. Treatment success was defined as the completion of the prescribed antibiotic course without the need for an antibiotic switch or readmission due to treatment failure. Adverse drug events were identified through chart documentation.

**Statistical Analysis:** A competing risks analysis was used to compare the cumulative incidence of the first occurrence of treatment success, antibiotic switch, and 30-day readmission for each drug. Baseline characteristics were compared using chi-squared or Fisher's exact test for categorical variables and ANOVA or Kruskal-Wallis test for continuous variables.

## Mandatory Visualizations

### Mechanism of Action of $\beta$ -Lactam Antibiotics

$\beta$ -Lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the binding of the  $\beta$ -lactam ring to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.



[Click to download full resolution via product page](#)

Caption: Mechanism of  $\beta$ -lactam antibiotic action.

## Common Mechanisms of Bacterial Resistance to $\beta$ -Lactam Antibiotics

Bacteria have evolved several mechanisms to resist the action of  $\beta$ -lactam antibiotics. These include enzymatic degradation of the antibiotic, modification of the target PBP, and reduction of drug accumulation.



[Click to download full resolution via product page](#)

Caption: Bacterial resistance to  $\beta$ -lactams.

## Experimental Workflow for Comparative Efficacy Study

The following diagram illustrates the logical workflow of the retrospective study that forms the basis of this comparative guide.



[Click to download full resolution via product page](#)

Caption: Retrospective study workflow.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. academic.oup.com [academic.oup.com]
- 2. Comparative outcomes of  $\beta$ -lactam antibiotics in outpatient parenteral antibiotic therapy: treatment success, readmissions and antibiotic switches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Outpatient parenteral antimicrobial therapy for the treatment of methicillin-susceptible *Staphylococcus aureus*: a comparison of cefazolin and ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Outpatient parenteral antimicrobial therapy with carbapenems: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- To cite this document: BenchChem. [A Comparative Analysis of  $\beta$ -Lactam Antibiotics for Outpatient Parenteral Antimicrobial Therapy (OPAT)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178407#comparing-the-efficacy-of-different-lactam-antibiotics-in-opat>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)